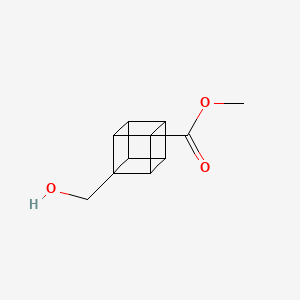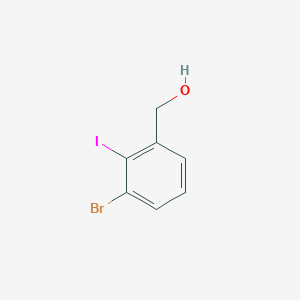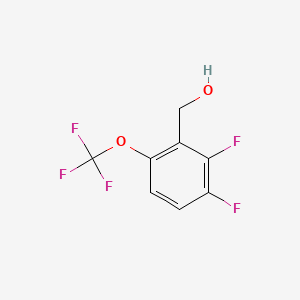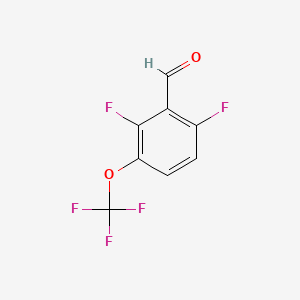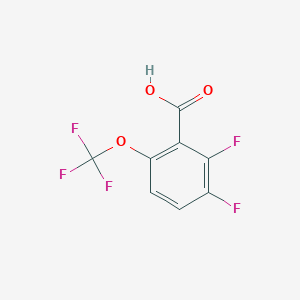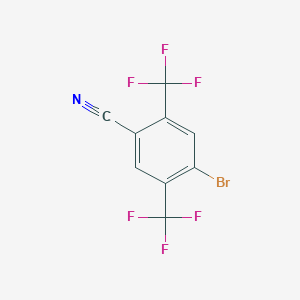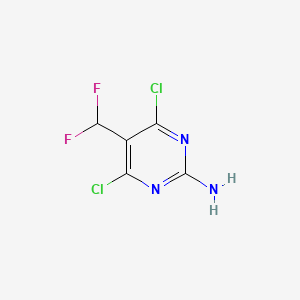
trans-4,5-Difluoro-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“trans-4,5-Difluoro-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C3H2F2O3 and a molecular weight of 124.04 . It is also known by the IUPAC name (4R,5R)-4,5-difluoro-1,3-dioxolan-2-one . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H/t1-,2-/m0/s1 . The InChI key is DSMUTQTWFHVVGQ-LWMBPPNESA-N .Chemical Reactions Analysis
“this compound” has been reported as a film-forming additive to improve the electrochemical performance of LiNi0.8Co0.15Al0.05O2/SiO@C full cells . The cells with 2% of this compound retain 88.7% of their capacity after 500 cycles, compared to 83.9% for the control group .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.52±0.1 g/cm3 and a predicted boiling point of 233.8±30.0 °C .Safety and Hazards
This compound is classified as dangerous, with hazard statements H301-H341 . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5R)-rel- involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "4,5-difluoro-2-hydroxybutanoic acid", "Thionyl chloride", "Triethylamine", "1,3-propanediol", "Sodium hydride", "Acetic anhydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "1. Conversion of 4,5-difluoro-2-hydroxybutanoic acid to 4,5-difluoro-2-chlorobutanoic acid using thionyl chloride and triethylamine as a catalyst.", "2. Reaction of 4,5-difluoro-2-chlorobutanoic acid with 1,3-propanediol in the presence of sodium hydride to form 4,5-difluoro-2-(1,3-dioxolan-2-yl)butanoic acid.", "3. Conversion of 4,5-difluoro-2-(1,3-dioxolan-2-yl)butanoic acid to 1,3-Dioxolan-2-one, 4,5-difluoro-, (4R,5R)-rel- by reacting with acetic anhydride and methanol in the presence of hydrochloric acid." ] } | |
CAS No. |
311810-76-1 |
Molecular Formula |
C3H2F2O3 |
Molecular Weight |
124.04 g/mol |
IUPAC Name |
4,5-difluoro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3H2F2O3/c4-1-2(5)8-3(6)7-1/h1-2H |
InChI Key |
DSMUTQTWFHVVGQ-UHFFFAOYSA-N |
Isomeric SMILES |
[C@H]1([C@H](OC(=O)O1)F)F |
SMILES |
C1(C(OC(=O)O1)F)F |
Canonical SMILES |
C1(C(OC(=O)O1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-7-one;hydrochloride](/img/structure/B8064246.png)
![(1r,5s)-Decahydro-8h-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B8064249.png)
![1-(4-Bromophenyl)-3-fluorobicyclo[1.1.1]pentane](/img/structure/B8064259.png)

